1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine
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Overview
Description
1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine is a compound of interest in various fields of chemistry and industry due to its unique structural properties and reactivity. This compound features a hydrazine group bonded to a nitrophenyl ring and a dicyclopropylmethylene moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine typically involves the coupling of a dicyclopropylmethylene precursor with a 4-nitrophenylhydrazine derivative. One common method is the reductive coupling of nitroarenes with hydrazines in the presence of a suitable catalyst, such as a small ring phosphacycle (phosphetane) and a hydrosilane as the terminal reductant . This method offers good chemoselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the use of micro-packed bed reactors with stabilized Pd nanoparticle-organic-silica catalysts can selectively catalyze the hydrogenation of nitroarene derivatives to the corresponding hydrazine compounds .
Chemical Reactions Analysis
Types of Reactions
1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Catalysts such as Pd/C or PtO2 in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydrazine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(dicyclopropylmethylene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,4-BIS(4-NITROPHENYL)PIPERAZINE: Similar in having nitrophenyl groups but differs in the core structure.
Hydrazine derivatives: Compounds with similar hydrazine functional groups but different substituents.
Properties
IUPAC Name |
N-(dicyclopropylmethylideneamino)-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)12-7-5-11(6-8-12)14-15-13(9-1-2-9)10-3-4-10/h5-10,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHRMUEGPRQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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